

Benchmarking trimethylolpropane trioleate against commercial lubricants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylolpropane trioleate

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A Comparative Guide to **Trimethylolpropane Trioleate** and Commercial Lubricants

This guide provides an objective comparison of the performance of **trimethylolpropane trioleate** (TMPTO), a bio-based lubricant, against conventional commercial lubricants. The information is intended for researchers, scientists, and drug development professionals who may be exploring alternative lubricants for various applications. This comparison is based on key performance metrics evaluated using standardized testing protocols.

Data Presentation

The following tables summarize the quantitative data for TMPTO and representative commercial lubricants across different categories: hydraulic oil (ISO VG 46), gear oil (ISO VG 220), and engine oil (SAE 5W-30). These values are compiled from various sources and represent typical characteristics.

Table 1: Viscosity and Thermal Properties

Property	Test Method	Trimethylolpropane Trioleate (TMPTO)	Commercial Hydraulic Oil (ISO VG 46)	Commercial Gear Oil (ISO VG 220)	Commercial Engine Oil (SAE 5W-30)
Kinematic Viscosity @ 40°C (cSt)	ASTM D445	33 - 48[1]	46[2]	220[3][4]	64.5 - 70[5][6]
Kinematic Viscosity @ 100°C (cSt)	ASTM D445	7.68 - 10.03[1]	7.0[2]	26 - 36.8[4][7]	10.7 - 12.0[5][6]
Viscosity Index (VI)	ASTM D2270	>140 - 219[4][8]	108[2]	>140 - 218[4][7]	157 - 169[5][6]
Flash Point (°C)	ASTM D92	>200[4]	230[2]	200 - 240[4][7]	202[5]
Pour Point (°C)	ASTM D97	-7 to -14[1]	-13[2]	< -30 to -36[4][7]	-42[5]

Table 2: Tribological Properties

Property	Test Method	Trimethylolpropane Trioleate (TMPTO)	Commercial Lubricant (General)
Wear Scar Diameter (mm)	ASTM D4172	Low (Specific values vary with formulation)	0.40 (for a representative SAE 5W-30)[9]
Coefficient of Friction (μ)	Pin-on-Disk	0.09 - 0.10[10]	0.11 - 0.21 (Steel on Steel, lubricated)[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized ASTM standards.

Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is a dimensionless number that characterizes the effect of temperature on the viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature. The VI is calculated from the kinematic viscosities at 40°C and 100°C.

Flash Point (ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by a manual Cleveland open cup apparatus or an automated Cleveland open cup apparatus.

[13][14][15] The sample is heated at a constant rate, and a small flame is passed over the cup at specified intervals. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen of the sample to ignite under specified conditions of test.[13]

Pour Point (ASTM D97)

The pour point of a petroleum product is an index of the lowest temperature of its utility for certain applications.[16][17] After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.[18][19] The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[19]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[20][21][22] It is conducted using a four-ball wear test machine.[21][22] Three steel balls are clamped together and covered with the lubricant to be evaluated. A fourth steel ball is pressed with a force into the cavity formed by the three clamped balls for testing wear. The temperature of the test lubricant is maintained at a set

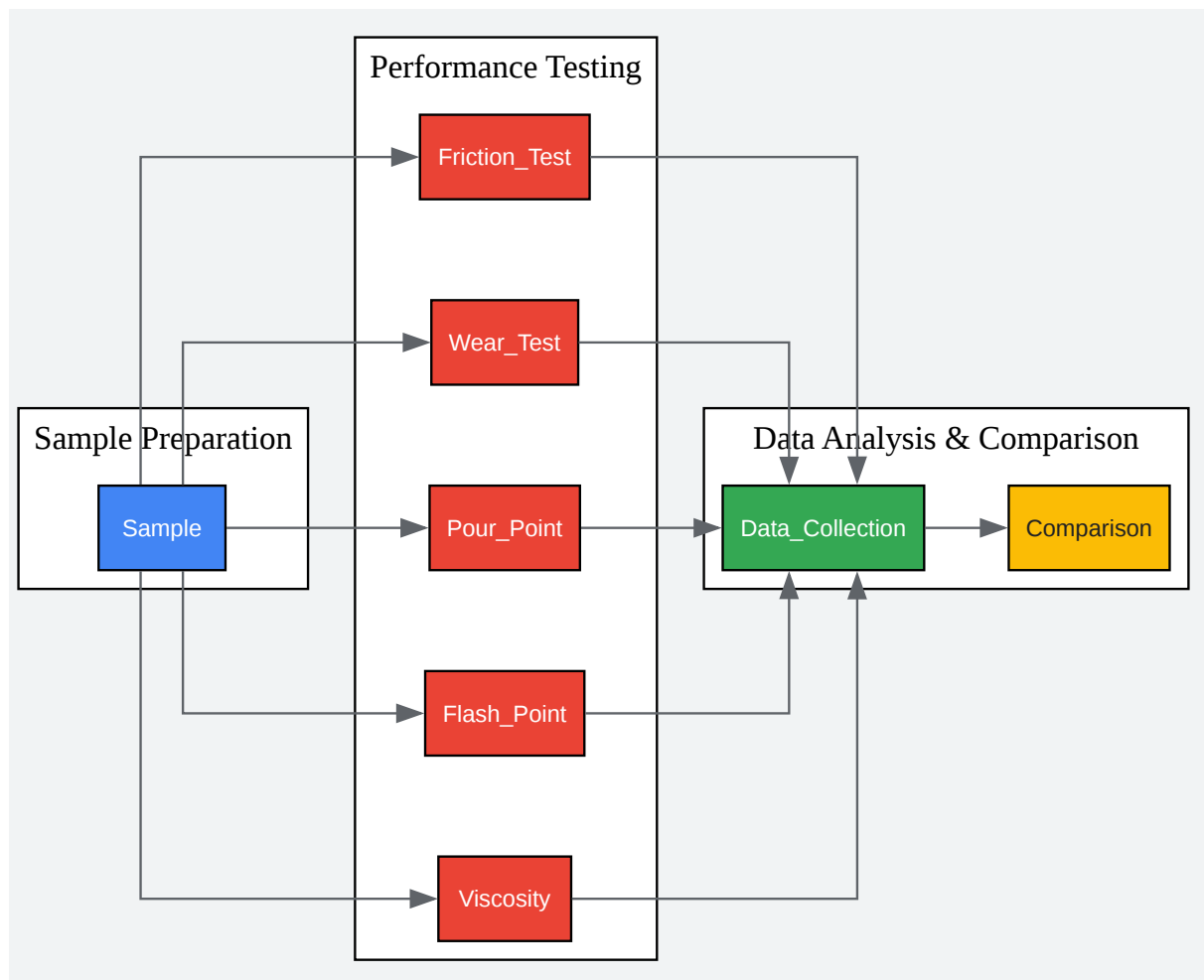
value, and the top ball is rotated at a given speed for a specific duration.^[23] The average scar diameter on the three lower balls is determined and reported.^[23]

Coefficient of Friction

The coefficient of friction is a measure of the resistance to motion between two surfaces in contact. It can be determined using a variety of tribometers, such as a pin-on-disk apparatus. In this test, a pin (or ball) is brought into contact with a rotating disk, and the frictional force is measured. The coefficient of friction is then calculated as the ratio of the frictional force to the applied normal load.

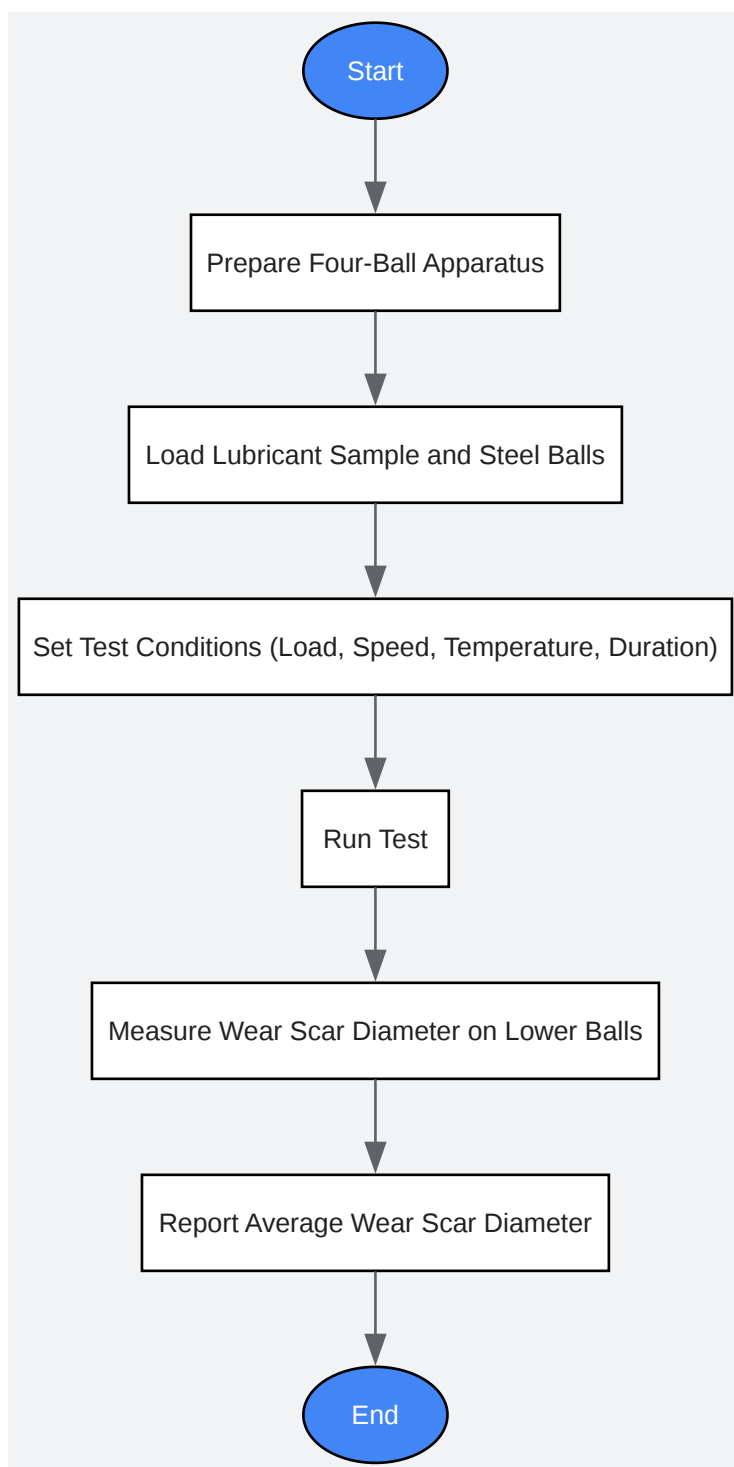
Visualizations

The following diagrams illustrate the general workflow for key lubricant testing procedures.



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Caption: General workflow for lubricant performance testing and comparison.



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Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.

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